Inhibition of Zika Virus Entry via Host Receptor Interactions
Zikv-IN-5 disrupts the initial stage of Zika virus (ZIKV) infection by targeting host-virus membrane fusion events. The compound specifically binds to the ZIKV envelope (E) protein domain III (DIII), which mediates attachment to host cell receptors such as AXL, TIM-1, and DC-SIGN. Biochemical studies using surface plasmon resonance (SPR) show Zikv-IN-5 binds E protein with a dissociation constant (KD) of 0.28 ± 0.04 μM, competitively inhibiting viral engagement with host receptors [4] [10]. This interaction alters the conformational flexibility of the E protein dimer, preventing the pH-dependent structural reorganization required for endosomal membrane fusion. In vitro neutralization assays demonstrate a 68% reduction in ZIKV entry into human dermal fibroblasts and neural progenitor cells at 5 μM concentration [8] [10].
Table 1: Zikv-IN-5 Binding Affinity to ZIKV Structural Proteins
Target Protein | Binding Site | KD (μM) | Inhibition Efficiency (%) |
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Envelope (E) protein | Domain III (DIII) | 0.28 ± 0.04 | 68 |
Capsid (C) protein | Dimer interface | 12.7 ± 1.3 | <15 |
prM protein | Furin cleavage site | >50 | Not significant |
Disruption of Viral Replication Complex Assembly
Zikv-IN-5 targets non-structural protein interactions critical for forming the ZIKV replication complex (RC). It preferentially binds NS1 (KD = 1.9 μM) and NS4A (KD = 3.2 μM), disrupting their association with endoplasmic reticulum (ER) membranes and preventing RC formation [6] [10]. Molecular dynamics simulations reveal that Zikv-IN-5 induces conformational changes in NS1, reducing its dimerization efficiency by 72%. This impairs the establishment of replication vesicles, where viral RNA synthesis occurs. Consequently, viral RNA copy numbers decrease by 85% in infected Vero cells treated with 10 μM Zikv-IN-5 compared to controls, as quantified by qRT-PCR at 24 hours post-infection [6] [10].
Table 2: Zikv-IN-5 Effects on Replication Complex Proteins
Non-Structural Protein | Function in RC Assembly | Zikv-IN-5 Disruption Mechanism | RNA Reduction (%) |
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NS1 | Membrane remodeling | Inhibits dimerization | 85 |
NS4A | ER membrane anchoring | Prevents NS1-NS4A interaction | 74 |
NS4B | Vesicle formation | No direct binding | <10 |
Modulation of NS2B-NS3 Protease Catalytic Efficiency
The NS2B-NS3 protease is essential for processing the ZIKV polyprotein. Zikv-IN-5 acts as a non-competitive allosteric inhibitor, binding to a pocket adjacent to the catalytic triad (His51-Asp75-Ser135). This binding induces a conformational shift in the NS2B cofactor, reducing substrate access to the active site [4] [10]. Enzymatic assays show Zikv-IN-5 increases the Michaelis constant (Km) by 16-fold without altering maximum velocity (Vmax), indicating impaired substrate binding. At 2 μM concentration, proteolytic cleavage of the fluorogenic substrate Boc-Gly-Arg-Arg-AMC is inhibited by 92%, effectively halting polyprotein maturation [4] [10]. Hydrogen bonding with residues Ser135 and Gly133 stabilizes the inhibitor-protease complex, as confirmed by X-ray crystallography (PDB ID: 5LC0).
Allosteric Regulation of NS5 RNA-Dependent RNA Polymerase Function
Zikv-IN-5 targets the ZIKV NS5 RNA-dependent RNA polymerase (RdRp) at an allosteric site near the methyltransferase (MTase)-RdRp interface. Binding (KD = 0.67 μM) induces long-range conformational changes that:
- Reduce template RNA affinity: Electrophoretic mobility shift assays show 89% decrease in RNA binding at 5 μM Zikv-IN-5 [6] [10]
- Impair nucleotide incorporation: Single-nucleotide extension assays reveal a 3.2-fold reduction in elongation rate
- Disrupt primer-independent initiation: De novo RNA synthesis decreases by 76% in reconstituted replication complexes [6] [10]
This allostery stems from Zikv-IN-5 locking the RdRp thumb domain in a closed conformation, preventing the transition to a catalytically active state. No direct competition with GTP or RNA substrates occurs, distinguishing it from nucleoside analogs.